molecular formula C7H8ClNO B3034778 5-Chloro-2-ethoxypyridine CAS No. 22109-30-4

5-Chloro-2-ethoxypyridine

Cat. No.: B3034778
CAS No.: 22109-30-4
M. Wt: 157.6 g/mol
InChI Key: CJDLKTOTFRIKOH-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridine is a heterocyclic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the chlorine atom is substituted at the 5-position and an ethoxy group is substituted at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-ethoxypyridine involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (around -78°C). The reaction mixture is then heated to 75°C to produce 3,4-pyridynes, which are further functionalized to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the chlorination of 3-acetyl-1-propanol using triphosgene as a chlorine source. This method provides a high yield of the compound (up to 97.93%) when conducted in 1,2-dichloroethane at 80°C with the initiation of N,N-dimethylacetamide .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: Combines with oxygen to form oxides.

    Reduction: Gains electrons or hydrogen atoms.

    Substitution: Replaces one functional group with another.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs reagents like sodium ethoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

5-Chloro-2-ethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-ethoxypyridine
  • 5-Chloro-2-methoxypyridine
  • 5-Chloro-2-ethoxy-3-pyridinecarboxylic acid

Uniqueness

5-Chloro-2-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

5-chloro-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDLKTOTFRIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloropyridine (7.0 g, 0.047 mol) in ethanol (44.5 ml) was slowly added a 25% solution of sodium ethoxide in ethanol (13.6 ml, 50 mmol). The reaction mixture was heated to 150° C. for 10 min in a microwave oven. The solvent was evaporated and the residue partitioned between diethyl ether and water. The organic phase was washed with water, brine and dried over anhydrous potassium carbonate. The solvent was evaporated under reduced pressure to give 5-chloro-2-ethoxy-pyridine (4.13 g, 26.2 mmol, 56%). To a solution of sodium acetate (4.91 g, 60 mmol) in acetic acid (10 ml) at 0-5° C. was added a solution of 5-chloro-2-ethoxy-pyridine (9.40 g, 60 mmol) in acetic acid (10 ml) under nitrogen atmosphere. A solution of bromine (19.2 g, 0.12 mmol) in acetic acid (20 ml) was added dropwise and the mixture heated under reflux for 16 h. The mixture was partitioned between diethyl ether and water. The organic phase was washed with 4M sodium hydroxide (200 ml), then with 5% aqueous sodium thiosulphate and dried over anhydrous potassium carbonate The solvent was evaporated to give 3-bromo-5-chloro-2-ethoxy-pyridine (11.6 g, 49 mmol, 82%). A mixture of 3-bromo-5-chloro-2-ethoxy-pyridine (3.47 g, 15 mmol), 4-acetylphenylboronic acid (7.19 g, 44 mmol), tetrakis(triphenylphosphine)palladium (0) (0.87 g, 0.75 mmol), 2M aqueous sodium carbonate (22 ml) and 1,2-dimethoxyethane (57 ml) was refluxed under nitrogen atmosphere for 64 h. The reaction mixture was concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was washed with water, brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue chromatographed on silica gel. The solvent was evaporated to give 1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethanone (2.68 g, 9.7 mmol, 65%). To a solution of (R)-tert-butane sulfinamide (0.48 g, 4.0 mmol) in tetrahydrofuran (20 ml) under argon atmosphere was added 1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethanone (1.0 g, 3.6 mmol) and titanium tetraethoxide (1.66 g, 7.3 mmol). The mixture was heated under reflux for 48. The reaction mixture was cooled to −50° C. then sodium borohydride (0.55 g, 14.5 mmol) in tetrahydrofuran (10 ml) was added by cannula. Cooling was removed and the reaction mixture warmed to room temperature over 2 h. The reaction was quenched by addition of methanol (5 ml) and the mixture added to brine and filtered through Celite. The mixture was concentrated and partitioned between ethyl acetate and water. The organic phase was washed with water, brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue chromatographed on silica gel. The solvent was evaporated to give (R)-2-methyl-propane-2-sulfinic acid {1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethyl}-amide (0.39 g, 1.0 mmol, 28%). To a solution of (R)-2-methyl-propane-2-sulfinic acid {1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethyl}-amide (1.18 g, 3.1 mmol) in methanol (6.2 ml) was added 1 M Hydrogen chloride in diethyl ether (6.2 ml). The reaction was stirred at room temperature for 1 h and the solvent evaporated. The residue was added to a SCX column (eluted with 2M ammonia in methanol) and further purified by chromatography over silica gel eluting with 3:1 heptane/ethyl acetate). Evaporation of solvent under reduced pressure gave (R)-1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethylamine (385 mg, 1.4 mmol, 45%). To a solution of (R)-1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethylamine (128 mg, 0.46 mmol) in dichloromethane (2 ml) was added triethylamine (140 mg, 1.4 mmol) and 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (127 mg, 0.55 mmol). The reaction was agitated at room temperature for 16 h and quenched with saturated aqueous sodium bicarbonate solution. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was chromatographed over silica gel and the solvent evaporated to give the title compound (51 mg, 0.1 mmol, 22%). 1H NMR (400 MHz, DMSO-d6): δ 8.36 (d, 1H), 8.19 (d, 1H), 7.77 (d, 1H), 7.46 (d, 2H), 7.26 (d, 2H), 4.36 (m, 3H), 3.53 (s, 3H), 2.22 (s, 3H), 1.33 (m, 6H) ppm; MS (ESI) m/z: 469.1 [M+H]+.
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7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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